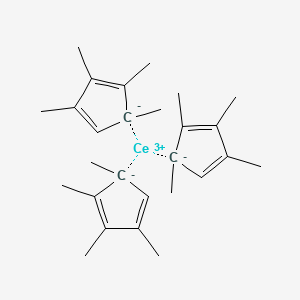
Tris(tetramethylcyclopentadienyl)cerium(III)
Overview
Description
Tris(tetramethylcyclopentadienyl)cerium(III) is an organometallic compound with the empirical formula C27H39Ce . It is a purple powder and is considered to be one of the most efficient glass polishing agents for precision optical polishing . It is generally immediately available in most volumes .
Molecular Structure Analysis
The molecular weight of Tris(tetramethylcyclopentadienyl)cerium(III) is 503.71 g/mol . The exact molecular structure would require more specific information such as X-ray diffraction data .
Chemical Reactions Analysis
Tris(tetramethylcyclopentadienyl)cerium(III) has been evaluated as a potential dopant source in Atomic Layer Deposition (ALE) and Chemical Vapor Deposition (CVD) of Ce-doped strontium sulfide (SrS:Ce) for thin-film electroluminescent display applications .
Scientific Research Applications
C27H39Ce C_{27}H_{39}Ce C27H39Ce
, is a versatile organo-metallic compound with a wide range of applications in scientific research. Below is a comprehensive analysis of its unique applications across different fields:Metallurgy
In metallurgy, Tris(tetramethylcyclopentadienyl)cerium(III) plays a crucial role in steel manufacturing. It is utilized to remove free oxygen and sulfur from steel by forming stable oxysulfides . This process is vital for improving the quality of the steel, as it also helps to tie up undesirable trace elements like lead and antimony, which can otherwise adversely affect the steel’s properties .
Glass Polishing
This compound is considered to be the most efficient agent for precision optical polishing . Its application in glass polishing leverages its ability to produce a smooth and defect-free surface, which is essential for high-quality optical components.
Catalysts
Cerium compounds, including Tris(tetramethylcyclopentadienyl)cerium(III), are known for their catalytic properties . They are used in various chemical reactions to accelerate the rate without being consumed in the process .
Phosphors
In the production of phosphors, which are substances that emit light when exposed to radiation, Tris(tetramethylcyclopentadienyl)cerium(III) is used due to its luminescent properties . These phosphors have applications in display technologies and lighting .
Solar Energy
The compound finds applications in solar energy, where it is used in materials that require non-aqueous solubility . This includes the development of solar cells and other devices that convert light into electricity .
Water Treatment
In water treatment, Tris(tetramethylcyclopentadienyl)cerium(III) is part of the processes that involve removal of contaminants and purification of water . It can be used in the synthesis of materials that help in the adsorption and breakdown of pollutants .
Thin Film Deposition
Lastly, this compound is also used in thin film deposition techniques, which are essential for creating coatings of materials at the nanoscale. These coatings have diverse applications, including protective finishes and electronic components .
Mechanism of Action
Target of Action
Tris(tetramethylcyclopentadienyl)cerium(III) is an organometallic compound The primary targets of this compound are not explicitly mentioned in the available literature
Result of Action
It’s known that organometallic compounds can have diverse effects at the molecular and cellular level, depending on their structure and the nature of the metal ion .
Safety and Hazards
Future Directions
properties
IUPAC Name |
cerium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H13.Ce/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYOSWSTNAVLMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.[Ce+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39Ce | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(tetramethylcyclopentadienyl)cerium(III) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



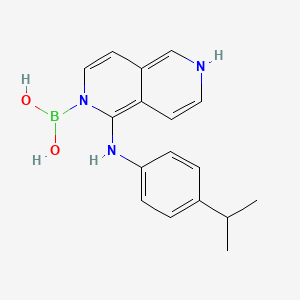
![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1514345.png)
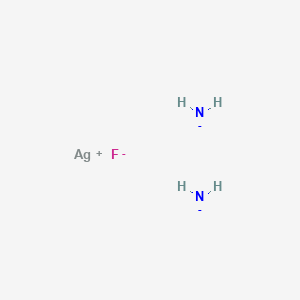
![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-3-ethyl-1,1-dimethyl-1h-benz[e]indolium 4-methylbenzenesulfonate](/img/structure/B1514347.png)
![BenzenaMine, 4-(2-oxa-6-azaspiro[3.3]hept-6-ylsulfonyl)-](/img/structure/B1514349.png)
![Benzenecarboximidamide,4,4'-[(2-oxo-1,3-cycloheptanediylidene)dimethylidyne]bis-](/img/structure/B1514350.png)
![2-[1-(4,8b-Dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)cyclopentyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B1514355.png)
![2-Bromo-7-methoxybenzo[d]thiazole](/img/structure/B1514356.png)
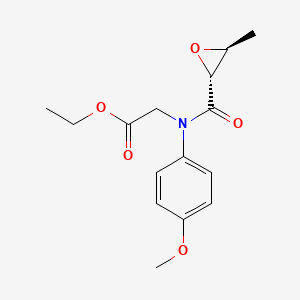
![Benzenesulfinic acid, 2-Methyl-, coMpd. with 7-oxa-2-azaspiro[3.5]nonane (1:1)](/img/structure/B1514373.png)
![Imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride](/img/structure/B1514376.png)
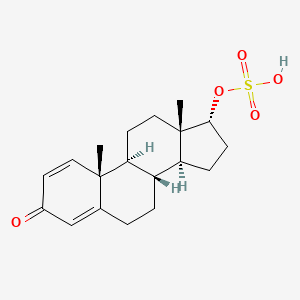
![(7S,8R,9S,13S,14S,17R)-17-Ethynyl-3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1514378.png)
![(5R,8R,9R,10S,13S,14S,17S)-17-Ethyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1514380.png)